molecular formula C21H27N3 B3082195 2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine CAS No. 1119452-94-6

2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine

Cat. No. B3082195
CAS RN: 1119452-94-6
M. Wt: 321.5 g/mol
InChI Key: PQHYZGPCXNVQOB-UHFFFAOYSA-N
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Description

The compound “2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine” is a derivative of tryptamine, which is a biogenic amine formed from the decarboxylation of tryptophan . The compound has additional functional groups attached to it, including a benzyl group and a methyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tryptamine backbone, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring provides a rigid, planar structure, while the various substituents add complexity and potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino groups and the indole ring. The amino groups could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar amino groups could increase its solubility in water .

Scientific Research Applications

1. Potential Cannabinoid Receptor Activity

  • A study identified compounds related to the chemical structure of "2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine" as having potential cannabinoid receptor activity. These compounds were new on the designer drug market and were analyzed using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy (Westphal et al., 2015).

2. Synthesis of Derivatives for Research Applications

  • The reactions of methyl 3-amino-1H-indole-2-carboxylates, which are structurally similar to the compound , were studied for the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions have significant implications in the synthesis of novel compounds for various research applications (Shestakov et al., 2009).

3. Corrosion Inhibition Studies

  • 3-Amino alkylated indoles, closely related to the target compound, were investigated for their role as corrosion inhibitors for mild steel in acidic environments. This research is crucial in industrial applications, especially in reducing corrosion-related damages (Verma et al., 2016).

4. Pharmaceutical Research

  • Another study synthesized novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles and evaluated them as 5-HT6 receptor ligands. These compounds showed high affinity for the receptors, indicating potential therapeutic applications (Bernotas et al., 2004).

5. Synthesis of Schiff Bases and Potential Anticonvulsant Agents

  • A series of novel Schiff bases of 3-aminomethyl pyridine, structurally related to the compound, were synthesized and screened for anticonvulsant activity. These findings contribute to the development of new pharmaceutical compounds (Pandey & Srivastava, 2011).

6. Development of Dual Inhibitors for Neurological Diseases

  • The synthesis and evaluation of indole derivatives as dual inhibitors for cholinesterase and monoamine oxidase were conducted, presenting a novel approach to treating neurological diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-16-8-9-20-19(14-16)18(10-12-22)21(23-20)11-13-24(2)15-17-6-4-3-5-7-17/h3-9,14,23H,10-13,15,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHYZGPCXNVQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)CCN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine
Reactant of Route 2
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine
Reactant of Route 3
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine
Reactant of Route 4
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2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine
Reactant of Route 5
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine
Reactant of Route 6
2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine

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